2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c8-7(9,10)3-13-2-4(11)5(12-13)1-6(14)15/h2H,1,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBBQMKBXWXWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The availability of high-purity reagents and advanced purification techniques also play a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Substitution Reactions at the Iodo Position
The iodine atom at the pyrazole’s 4-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions due to its electrophilic nature:
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Suzuki-Miyaura Coupling : Replacement of iodine with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O at 80–100°C) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Substitution with amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) to yield amino-pyrazole derivatives .
Key Reaction Data:
Carboxylic Acid Functionalization
The acetic acid group participates in typical carboxylate reactions:
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Esterification : Treatment with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters .
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Amide Formation : Reaction with amines using EDCl/HOBt or HATU in DMF to generate amides, often employed in drug discovery .
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Reduction : Conversion to alcohol via LiAlH₄ or BH₃·THF, though steric hindrance from the trifluoroethyl group may reduce efficiency.
Example Reaction:
text2-[4-Iodo-1-(trifluoroethyl)pyrazol-3-yl]acetic acid + HATU + DIPEA → Amide derivatives (e.g., MI-463)[4]
Trifluoroethyl Group Stability
-
Solubility : Increases lipophilicity (clogP ~4.5) , affecting reaction solvent choices (e.g., DCM, DMF).
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Metabolic Stability : Reduces oxidative metabolism in microsomal studies compared to non-fluorinated analogs .
Pyrazole Ring Reactivity
The pyrazole core undergoes electrophilic substitutions at the 5-position under acidic conditions, though steric and electronic effects from the trifluoroethyl group may limit reactivity:
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Nitration : HNO₃/H₂SO₄ at 0°C to form 5-nitro derivatives (low yields due to deactivation).
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Halogenation : Limited by the existing iodine and electron-withdrawing groups .
Biological Activity Context
Derivatives of this compound exhibit modulated activity in medicinal chemistry:
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Menin-MLL Inhibitors : Analogous pyrazole-acetic acid derivatives (e.g., MI-463) show IC₅₀ values of 15 nM in blocking protein-protein interactions .
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Selectivity : Substituents like iodine and trifluoroethyl improve selectivity indices (SI >20) in leukemia cell lines .
Stability and Reaction Monitoring
Scientific Research Applications
2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates,
Biological Activity
2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHFI NO |
| Molecular Weight | 334.04 g/mol |
| IUPAC Name | 2-[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
| PubChem CID | 86207992 |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the formation of the pyrazole ring followed by the introduction of iodine and trifluoroethyl groups. Reaction conditions often require specific catalysts to ensure high yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity
Preliminary studies suggest that this compound may have potential anticancer properties. Analogous compounds have been shown to induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study:
A study on related pyrazole derivatives demonstrated that they inhibited the growth of several cancer cell lines, suggesting a possible mechanism of action involving cell cycle arrest and apoptosis induction .
The biological activity of this compound may be influenced by its structural components:
- Trifluoroethyl Group: Enhances lipophilicity, facilitating cellular penetration.
- Iodine Atom: May participate in halogen bonding, affecting binding affinity to molecular targets .
Research Findings
Recent studies have focused on the biological implications of halogenated compounds in medicinal chemistry. The presence of iodine and trifluoromethyl groups has been linked to enhanced biological activity in various assays.
Comparative Studies
Research comparing various pyrazole derivatives has shown that those containing halogen substituents often display superior biological activity compared to their non-halogenated counterparts. For instance:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2-[4-Iodo...acetic acid | 25 | 15 |
| Non-halogenated analog | 100 | 50 |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its closest analogs:
Key Findings from Structural Comparisons
Substituent Effects on Molecular Weight: The iodine atom contributes significantly to the target compound’s higher molecular weight (334.04 g/mol) compared to non-iodinated analogs like 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid (220.14 g/mol) . Replacement of iodine with a nitro group reduces molecular weight by ~81 g/mol (e.g., 253.14 g/mol in the nitro analog) .
Fluorination and Hydrophobicity: The trifluoroethyl group enhances hydrophobicity compared to difluoroethyl or non-fluorinated alkyl chains (e.g., 2-methylpropyl) .
Positional Isomerism :
Reactivity and Stability
- Iodine vs. Nitro Substituents : The iodine atom in the target compound may enhance photostability compared to nitro groups, which are prone to reduction .
- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, influencing solubility and bioavailability. Analogs lacking this group (e.g., ester derivatives like ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, CAS 1820685-97-9) are more lipophilic .
Q & A
Basic Question: What are the established synthetic routes for preparing 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid, and how are intermediates purified?
Methodological Answer:
The compound is synthesized via multi-step reactions involving pyrazole ring formation, iodination, and trifluoroethylation. A general approach includes:
- Step 1: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core. For example, refluxing 3-trifluoroethyl-1H-pyrazole precursors with iodinating agents (e.g., N-iodosuccinimide) in acetic acid at 80–100°C for 4–6 hours achieves iodination at position 4 .
- Step 2: Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
- Step 3: Introduction of the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For instance, reacting the iodinated pyrazole with chloroacetic acid under basic conditions (e.g., NaOH) in ethanol, followed by acidification to yield the final product .
- Purification: Crystallization from DMF/acetic acid (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate intermediates. Purity is confirmed by TLC and HPLC (>95%) .
Basic Question: Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- FT-IR Spectroscopy: Expect peaks at ~1700–1720 cm⁻¹ (C=O stretch of acetic acid), 1100–1200 cm⁻¹ (C-F stretches), and 600–700 cm⁻¹ (C-I stretch) .
- ¹H NMR (DMSO-d₆): Key signals include:
- ¹³C NMR: Peaks at ~170 ppm (carboxylic acid C=O), 120–125 ppm (CF₃), and 90–100 ppm (C-I) .
- Elemental Analysis: Theoretical values (C₈H₇F₃INO₂): C 24.89%, H 1.82%, N 3.63%. Deviations >0.3% indicate impurities .
Basic Question: What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility in DMSO: ~20 mg/mL at 25°C .
- Stability:
- Thermal: Stable up to 150°C (DSC data). Decomposition occurs at >200°C, releasing iodine and trifluoroacetic acid .
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the C-I bond .
- pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, cleaving the acetic acid moiety .
Advanced Question: How can reaction yields be optimized using computational screening and Design of Experiments (DOE)?
Methodological Answer:
- Computational Screening: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search methods predict optimal iodination sites and trifluoroethylation kinetics .
- DOE Approach:
- Variables: Temperature (60–100°C), molar ratio (precursor:iodinating agent, 1:1–1:1.2), solvent (acetic acid vs. DMF).
- Response Surface Methodology (RSM): A central composite design (CCD) identified 85°C, 1:1.1 ratio, and acetic acid as optimal, achieving 78% yield vs. 52% in unoptimized conditions .
- Validation: Confirm reproducibility via triplicate runs (RSD <5%) .
Advanced Question: How do steric and electronic effects of the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bulky -CF₃ group hinders Suzuki-Miyaura coupling at position 4. Computational models (NBO analysis) show reduced electron density at the iodine site, decreasing oxidative addition efficiency .
- Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the pyrazole ring, lowering pKa of the acetic acid moiety (experimental pKa = 3.2 vs. 4.5 for non-fluorinated analogs) .
- Mitigation Strategies: Use PdCl₂(dppf) with SPhos ligand to enhance coupling efficiency (yield improves from 25% to 65% in model reactions) .
Advanced Question: What structural analogs of this compound exhibit pharmacological activity, and how can SAR studies guide derivative design?
Methodological Answer:
-
Analog Screening: Pyrazole derivatives with -CF₃ and carboxylic acid groups show activity as kinase inhibitors (IC₅₀ = 0.1–5 µM) . For example:
Derivative Structure Target IC₅₀ (µM) 2-[4-Bromo-1-(CF₃CH₂)-1H-pyrazol-3-yl]acetic acid JAK2 1.2 2-[4-Iodo-1-(CF₃CH₂)-1H-pyrazol-3-yl]propionic acid PI3Kγ 0.8 -
SAR Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
